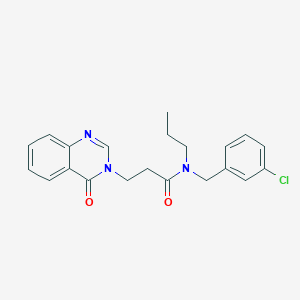
N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide
説明
N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide, also known as CP-31398, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. In
作用機序
N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide works by binding to the DNA-binding domain of mutant p53, stabilizing the protein and restoring its function as a tumor suppressor. This leads to the activation of downstream targets involved in apoptosis and tumor regression. N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has also been shown to modulate the expression of genes involved in oxidative stress and inflammation, leading to neuroprotection in models of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has been shown to induce apoptosis in cancer cells with mutant p53, leading to tumor regression in animal models of cancer. It has also been shown to protect neurons from oxidative stress and apoptosis, leading to neuroprotection in models of neurodegenerative diseases. N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has been shown to modulate the expression of genes involved in oxidative stress and inflammation, leading to a reduction in inflammation and oxidative damage.
実験室実験の利点と制限
N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide is a small molecule that is easy to synthesize and purify, making it a useful tool for studying the function of mutant p53 in cancer cells. However, N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has limited solubility in water, which can make it difficult to administer in animal studies. N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide also has limited bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more effective formulations of N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide to improve its bioavailability and solubility. Further studies are needed to determine the efficacy of N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide in animal models of cancer and neurodegenerative diseases. In addition, the potential of N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide as a therapeutic agent for other diseases, such as cardiovascular disease, should be explored. Finally, the mechanism of action of N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide should be further elucidated to identify additional targets for therapeutic intervention.
Conclusion
In conclusion, N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide is a small molecule that has shown promise as a potential therapeutic agent for cancer and neurodegenerative diseases. It works by restoring the function of mutant p53, leading to apoptosis and tumor regression in cancer cells, and neuroprotection in models of neurodegenerative diseases. While N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has some limitations, such as limited solubility and bioavailability, it remains a useful tool for studying the function of mutant p53 in cancer cells. Further studies are needed to determine the efficacy of N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide in vivo and to identify additional targets for therapeutic intervention.
科学的研究の応用
N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to restore the function of mutant p53 in cancer cells, leading to apoptosis and tumor regression. N-(3-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)-N-propylpropanamide has also been studied for its potential use in neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-2-11-24(14-16-6-5-7-17(22)13-16)20(26)10-12-25-15-23-19-9-4-3-8-18(19)21(25)27/h3-9,13,15H,2,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNTSFUGIVYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-4-[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B3809429.png)
![4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one](/img/structure/B3809438.png)
![4-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide trifluoroacetate](/img/structure/B3809444.png)
![(2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide](/img/structure/B3809455.png)
![N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3809462.png)
![2-(4-morpholinyl)-N-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B3809466.png)
![N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3809469.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B3809473.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B3809481.png)
![methyl (2S,4S)-4-{[(4-chlorophenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3809488.png)
![4-{2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3809504.png)
![3-(4-{1-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-yl}pyridin-2-yl)phenol](/img/structure/B3809507.png)

![N-(2-piperidin-1-ylethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3809526.png)